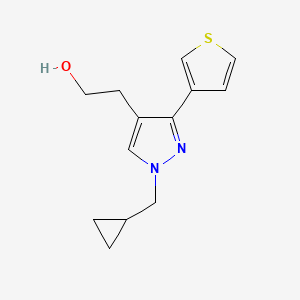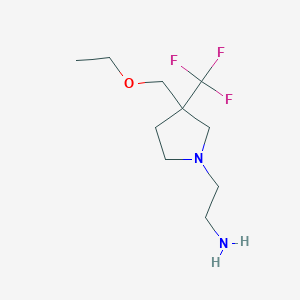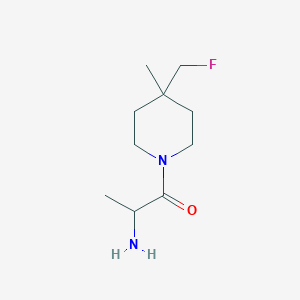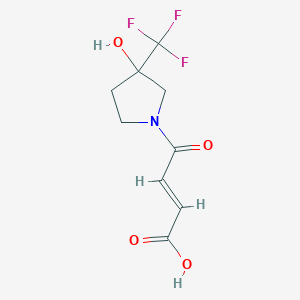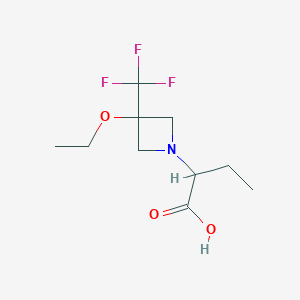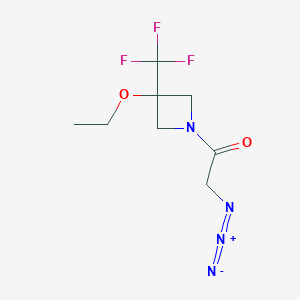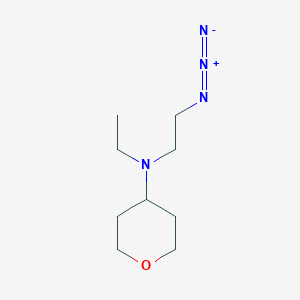![molecular formula C12H20ClNO2 B1490335 1-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-chlorpropan-1-on CAS No. 2098109-02-3](/img/structure/B1490335.png)
1-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese potenzieller Therapeutika
In der medizinischen Chemie könnte diese Verbindung als Vorläufer für die Synthese neuer therapeutischer Wirkstoffe dienen. Ihre strukturelle Komplexität und das Vorhandensein mehrerer funktioneller Gruppen machen sie zu einem vielseitigen Zwischenprodukt. Zum Beispiel findet sich das Cyclopenta[c]pyrrol-Ringsystem in vielen Naturstoffen mit biologischer Aktivität wieder, was darauf hindeutet, dass Derivate dieser Verbindung synthetisiert und auf pharmakologische Eigenschaften untersucht werden könnten .
Landwirtschaft: Entwicklung von Agrochemikalien
Die Chlor- und Keton-Funktionsgruppen in der Struktur dieser Verbindung könnten bei der Entwicklung neuer Agrochemikalien eingesetzt werden. Dazu könnten Pestizide oder Herbizide gehören, wobei die Reaktivität der Verbindung aufgrund der Chlorgruppe genutzt werden könnte, um mit biologischen Zielstrukturen in Schädlingen oder Unkräutern zu interagieren, was möglicherweise zur Entwicklung effektiverer Pflanzenschutzlösungen führt .
Materialwissenschaften: Fortgeschrittene Polymerforschung
In den Materialwissenschaften könnte diese Verbindung auf ihr Potenzial als Monomer in der Polymersynthese untersucht werden. Insbesondere die Methoxymethylgruppe könnte verschiedene Polymerisationsreaktionen durchlaufen, um Polymere mit einzigartigen Eigenschaften wie erhöhter Flexibilität oder verbesserter Haltbarkeit zu erzeugen, die Anwendung in der Herstellung neuer Materialien für den Bau oder die Fertigung finden könnten .
Umweltwissenschaften: Studien zur Schadstoffabbau
Die Umweltwissenschaften könnten von der Untersuchung dieser Verbindung im Kontext des Schadstoffabbaus profitieren. Ihre chemische Struktur könnte modifiziert werden, um Verbindungen zu erzeugen, die beim Abbau persistenter organischer Schadstoffe helfen und so zu saubereren und sichereren Umweltpraktiken beitragen .
Biochemie: Forschung zur Enzyminhibition
In der Biochemie könnte die Verbindung zur Untersuchung der Enzyminhibition verwendet werden. Ihre Struktur könnte bestimmte Substrate oder Übergangszustände nachahmen, so dass sie an das aktive Zentrum von Enzymen binden und deren Funktion hemmen kann. Dies könnte besonders nützlich sein bei der Untersuchung von Krankheiten, bei denen eine Überaktivität von Enzymen eine Rolle spielt und Inhibitoren für therapeutische Interventionen benötigt werden .
Analytische Chemie: Chromatographiestandards
Schließlich könnte diese Verbindung in der analytischen Chemie aufgrund ihrer einzigartigen Struktur als Standard in Chromatographieverfahren verwendet werden. Sie könnte bei der Kalibrierung von Geräten helfen oder als Referenzverbindung bei der Analyse komplexer Gemische dienen und so bei der Identifizierung und Quantifizierung unbekannter Substanzen helfen .
Eigenschaften
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLIISYYNPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





